Regioisomeric Identity Dictates Exclusive Downstream Synthetic Utility for Zolazepam vs. Haloperidol Pathways
The target compound (ortho-fluoro) is the requisite intermediate for constructing the 2-fluorophenyl-bearing pyrazolodiazepinone core of zolazepam [1]. The para-fluoro isomer (CAS 3874-54-2) is used exclusively for haloperidol and related antipsychotics that require a 4-fluorophenyl group . No synthetic route can substitute one isomer for the other without producing the wrong constitutional isomer of the final drug molecule.
| Evidence Dimension | Regiochemistry of fluorine on phenyl ring |
|---|---|
| Target Compound Data | Fluorine at ortho position (C-2); key intermediate for zolazepam (2-fluorophenyl drug) |
| Comparator Or Baseline | 4-Chloro-4′-fluorobutyrophenone (CAS 3874-54-2): fluorine at para position (C-4); key intermediate for haloperidol, droperidol, azaperone |
| Quantified Difference | Ortho vs. para positional isomerism; non-interchangeable in regioselective syntheses |
| Conditions | Synthetic pathway determination for butyrophenone-derived pharmaceuticals |
Why This Matters
Procurement of the wrong regioisomer leads to the wrong downstream product: selecting CAS 2823-19-0 is mandatory for any synthesis targeting an ortho-fluorophenyl final compound.
- [1] Fakhraian H, Nafari Y. Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. J Chem Sci. 2022;134:17. View Source
